molecular formula C28H44O4 B602791 (10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one CAS No. 88191-14-4

(10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one

Cat. No.: B602791
CAS No.: 88191-14-4
InChI Key:
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Mechanism of Action

Target of Action

It has been observed to exert a significant increase in neurite-bearing cells in the presence of ngf (20 ng/ml) . Neurite-bearing cells are crucial for the development and function of the nervous system.

Mode of Action

Its observed effect on neurite-bearing cells suggests that it may interact with cellular targets involved in neurite outgrowth .

Biochemical Pathways

Given its observed effects on neurite-bearing cells, it may influence pathways related to neuronal growth and development .

Pharmacokinetics

It is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc , which may influence its bioavailability and distribution within the body.

Result of Action

3,5,9-Trihydroxyergosta-7,22-dien-6-one has been observed to increase the number of neurite-bearing cells in the presence of NGF (20 ng/mL) . This suggests that it may have a role in promoting neuronal growth and development.

Action Environment

As a natural compound isolated from flammulina velutipes (a type of mushroom) , its production and availability may be influenced by environmental conditions affecting the growth of this organism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one can be achieved through several synthetic routes. One common method involves the extraction from natural sources such as the fruit body of Ganoderma lucidum . The compound can also be synthesized through chemical reactions involving ergosterol derivatives. The reaction conditions typically include the use of solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Industrial Production Methods

Industrial production of this compound often involves large-scale extraction from fungal sources. The process includes cultivation of the fungi, followed by extraction and purification of the compound using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

(10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound. These derivatives often exhibit enhanced biological activities .

Scientific Research Applications

(10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

(10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one can be compared with other similar compounds such as:

    Ergosterol peroxide: Another ergostanoid with similar biological activities.

    Ergosta-7,22-dien-3β-ol: A hydroxylated derivative with distinct properties.

    Ergosta-7,22-dien-3-one: A ketone derivative with unique chemical reactivity.

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

(10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O4/c1-17(2)18(3)7-8-19(4)21-9-10-22-23-15-24(30)28(32)16-20(29)11-12-26(28,6)27(23,31)14-13-25(21,22)5/h7-8,15,17-22,29,31-32H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20?,21+,22-,25+,26+,27?,28?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUERPVMWCQXYEU-JRWAAHMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CC(=O)C4(C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3(C2=CC(=O)C4([C@@]3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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